molecular formula C10H15N3 B8414429 4-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

4-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B8414429
M. Wt: 177.25 g/mol
InChI Key: HVRZZFWGKJWQEC-UHFFFAOYSA-N
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Patent
US09296761B2

Procedure details

Benzyl 4-oxo-3-propanoylpiperidine-1-carboxylate, prepared in similar manner to C28 in Example 6, was condensed with ethanimidamide hydrochloride; deprotection afforded the requisite 4-ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Name
Benzyl 4-oxo-3-propanoylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[CH2:4][CH:3]1[C:18](=O)[CH2:19][CH3:20].Cl.[C:23](=[NH:26])([NH2:25])[CH3:24]>>[CH2:19]([C:18]1[C:3]2[CH2:4][NH:5][CH2:6][CH2:7][C:2]=2[N:25]=[C:23]([CH3:24])[N:26]=1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Benzyl 4-oxo-3-propanoylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CN(CC1)C(=O)OCC1=CC=CC=C1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C2=C(N=C(N1)C)CCNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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